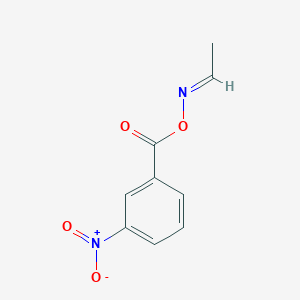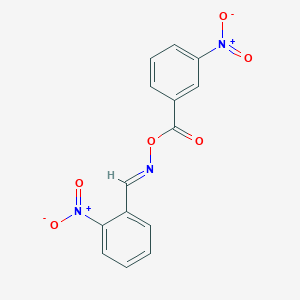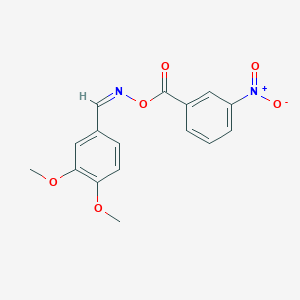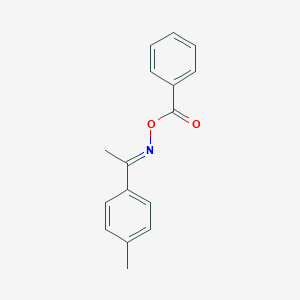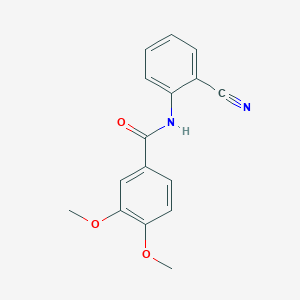
N-(2-Cyanophenyl)-3,4-Dimethoxybenzamid
Übersicht
Beschreibung
N-(2-Cyanophenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of the benzamide structure, along with two methoxy groups on the benzene ring
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
Target of Action
N-(2-Cyanophenyl)-3,4-dimethoxybenzamide is a derivative of Perampanel , which is a non-competitive AMPA glutamate receptor antagonist . The primary target of this compound is likely the AMPA receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system .
Mode of Action
The compound interacts with its targets, the AMPA receptors, by non-competitive inhibition . This means it binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in its activity .
Biochemical Pathways
The inhibition of AMPA receptors by N-(2-Cyanophenyl)-3,4-dimethoxybenzamide can affect various biochemical pathways. For instance, it can disrupt the glutamatergic signaling pathway, leading to a decrease in excitatory synaptic transmission . The downstream effects of this disruption can include changes in neuronal excitability and synaptic plasticity .
Pharmacokinetics
Perampanel has a bioavailability of 116%, is mostly metabolized in the liver via CYP3A4 and/or CYP3A5, and has an elimination half-life of 105 hours . It is excreted 70% in faeces and 30% in urine . These properties may impact the bioavailability and efficacy of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide.
Result of Action
The molecular and cellular effects of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide’s action would likely involve a decrease in neuronal excitation due to its inhibitory effect on AMPA receptors . This could potentially lead to effects such as decreased psychomotor performance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide typically involves the reaction of 2-cyanophenylamine with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Types of Reactions:
Oxidation: N-(2-Cyanophenyl)-3,4-dimethoxybenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Cyanophenyl)-3,4-dimethoxybenzamide shares structural similarities with other benzamide derivatives, such as N-(2-Cyanophenyl)-4-methoxybenzamide and N-(2-Cyanophenyl)-3,5-dimethoxybenzamide.
- Quinazoline derivatives also exhibit similar biological activities and synthetic routes.
Uniqueness:
- The presence of both cyanophenyl and dimethoxy groups in N-(2-Cyanophenyl)-3,4-dimethoxybenzamide provides unique electronic and steric properties, making it distinct from other benzamide derivatives.
- Its specific substitution pattern allows for targeted interactions with biological molecules, enhancing its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-8-7-11(9-15(14)21-2)16(19)18-13-6-4-3-5-12(13)10-17/h3-9H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYBYKPTJHVBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzoyl-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B411835.png)
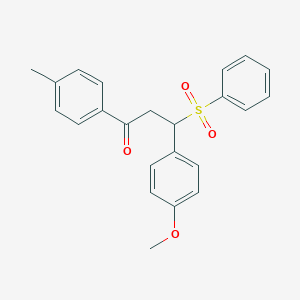
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone](/img/structure/B411840.png)

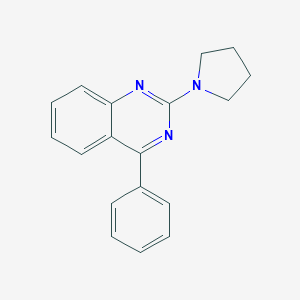
![4-Cyanophenyl 3-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B411846.png)
![N-{4-[3-(acetylamino)-4-methylbenzyl]-2-methylphenyl}acetamide](/img/structure/B411847.png)
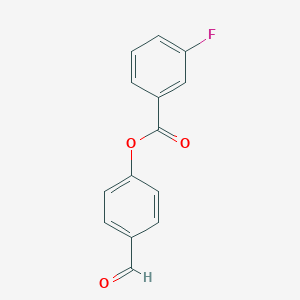
![2-({[1-(1-Adamantyl)ethyl]imino}methyl)phenol](/img/structure/B411849.png)
![N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]benzenesulfonamide](/img/structure/B411852.png)
